

Technical Guide: Dansyltryptamine – Discovery, Synthesis, and physicochemical Characterization

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Compound of Interest

Compound Name: *Dansyltryptamine*

CAS No.: 13285-17-1

Cat. No.: B077590

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Executive Summary & Historical Genesis

Dansyltryptamine (DNS-Tryptamine) is the sulfonamide derivative formed by the reaction of Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) with tryptamine. While often overshadowed by its amino acid counterpart (Dansyl-tryptophan), **Dansyltryptamine** occupies a critical niche in bioanalytical chemistry as a highly sensitive fluorogenic probe for biogenic amines and a model compound for studying solvatochromism in hydrophobic protein pockets.

The Weber-Hartley Lineage

The discovery of **Dansyltryptamine** is not marked by a single "eureka" publication but rather evolved from the foundational fluorescence work of Gregorio Weber in 1952. Weber introduced Dansyl chloride as a polarization probe, capitalizing on its long fluorescence lifetime.

- 1963: Gray and Hartley refined the "Dansyl Method" for N-terminal protein sequencing, establishing the reaction conditions (alkaline pH, acetone/water) that became the industry standard for synthesizing Dansyl derivatives, including tryptamine [1][2].
- 1970s-Present: The compound transitioned from a sequencing byproduct to a primary analyte in food safety (detecting spoilage amines in cheese/wine) and a structural probe in

ligand-binding assays, owing to its indole moiety's affinity for hydrophobic domains [3].

Chemical Identity & Physicochemical Properties[1][2][3]

Dansyltryptamine functions as an extrinsic fluorophore. Its utility stems from the "Dansyl shift"—a phenomenon where the emission maximum is highly sensitive to the polarity of the surrounding environment (solvatochromism).

Property	Specification
IUPAC Name	N-[2-(1H-indol-3-yl)ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide
CAS Number	13285-17-1
Molecular Formula	C ₂₂ H ₂₃ N ₃ O ₂ S
Molecular Weight	393.50 g/mol
Fluorophore Class	Naphthalene sulfonate (Push-pull system)
Solubility	Soluble in Acetone, Acetonitrile, Methanol, DMSO; Poor in Water

Fluorescence Characteristics (Solvatochromism)

The dimethylamino group acts as an electron donor, while the sulfonyl group acts as an acceptor. Upon excitation, a Twisted Intramolecular Charge Transfer (TICT) state forms.

- Polar Solvents (e.g., Water): Stabilize the charge-separated state, lowering the energy gap
Red Shift (Emission ~550 nm), Lower Quantum Yield.
- Non-Polar Solvents (e.g., Toluene, Protein Pockets): Destabilize the charge separation
Blue Shift (Emission ~490-500 nm), Higher Quantum Yield.

Table 1: Spectral Shift Data | Solvent Environment | Excitation

(nm) | Emission

(nm) | Quantum Yield (

) | | :--- | :--- | :--- | :--- | | Water (Buffer pH 7) | 330 | 550 | < 0.1 | | Methanol | 335 | 520 | ~0.3 | | Chloroform | 340 | 500 | ~0.5 | | BSA Hydrophobic Pocket | 340 | 480 | High (>0.6) |

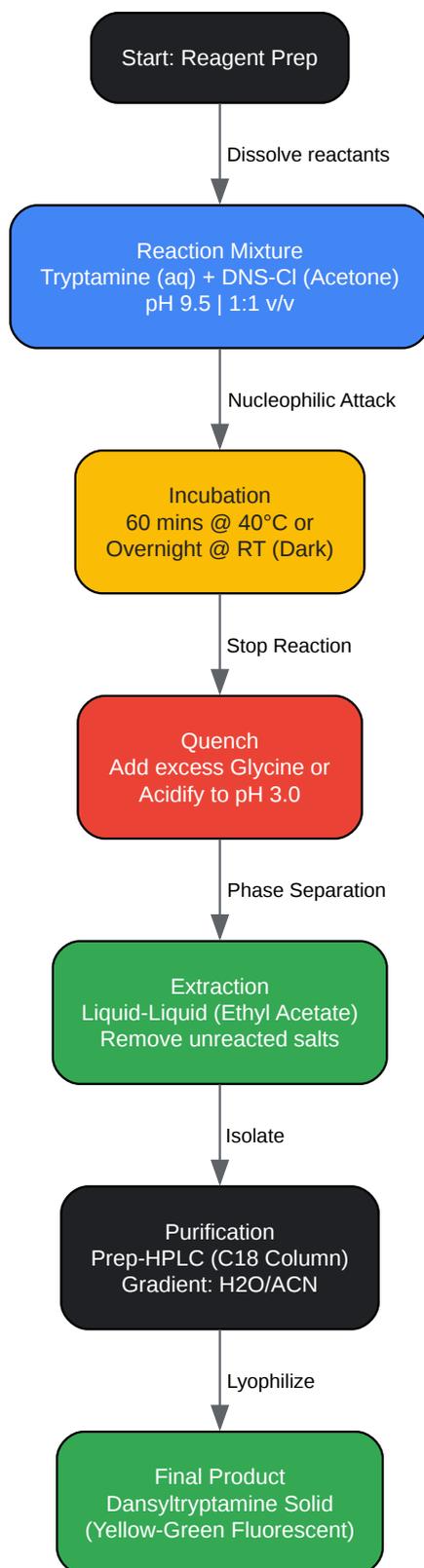
Synthesis & Purification Protocol

This protocol describes the synthesis of N-**dansyltryptamine**. Note that the indole nitrogen is significantly less nucleophilic than the primary ethylamine side chain; under controlled pH, regioselectivity for the side chain is achieved.

Reagents

- Substrate: Tryptamine Hydrochloride (High Purity)
- Reagent: Dansyl Chloride (DNS-Cl) (1.2 molar equivalent)
- Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 9.5
- Solvent: Acetone (HPLC Grade)

Experimental Workflow (DOT Visualization)



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Figure 1: Step-by-step synthesis workflow for N-dansyltryptamine. Regioselectivity is controlled by pH maintenance at 9.5.

Critical Mechanistic Insight

The reaction relies on the nucleophilic attack of the unprotonated primary amine of tryptamine on the sulfonyl chloride sulfur.

- Why pH 9.5? The pKa of the tryptamine primary amine is ~10.2. At pH 9.5, a sufficient fraction is unprotonated (reactive), while the hydrolysis of Dansyl chloride (a competing reaction) is minimized compared to higher pH levels [4].

Applications in Drug Discovery & Analysis

A. Biogenic Amine Profiling (Food Safety & Toxicology)

Dansyltryptamine is the standard analyte for measuring tryptamine levels in fermented products (cheese, wine) via HPLC.

- Method: Reversed-Phase HPLC (C18 column).
- Detection: Fluorescence (Ex 325 nm / Em 520 nm).
- Limit of Detection (LOD): ~10-50 ng/mL.
- Advantage: The Dansyl tag increases hydrophobicity, allowing excellent retention and separation from polar amino acids [5].

B. Hydrophobic Probe Assays (Ligand Binding)

Dansyltryptamine serves as a "light switch" probe for hydrophobic binding sites on proteins (e.g., Albumin, Alpha-1 Acid Glycoprotein).

- Free State: In aqueous buffer, fluorescence is weak and red-shifted (550 nm) due to quenching by water dipoles.
- Bound State: Upon entering a hydrophobic pocket, water is excluded. Fluorescence intensity increases (10-50 fold) and shifts blue (480 nm).

- Utility: This allows for the determination of binding constants () without separation steps (homogeneous assay).

C. Fluorescence Resonance Energy Transfer (FRET)

The indole ring of the tryptamine moiety can act as a donor, but in **Dansyltryptamine**, the Dansyl group acts as an acceptor for other Tryptophan residues in a protein.

- Mechanism: If **Dansyltryptamine** binds near a protein's intrinsic Tryptophan, excitation at 280 nm (Trp) results in emission at 500 nm (Dansyl) via FRET, measuring the distance between the ligand and the protein core.

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